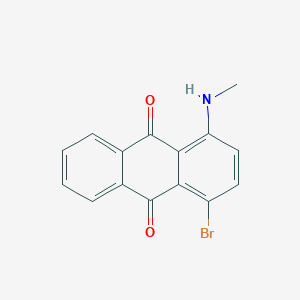

9,10-Anthracenedione, 1-bromo-4-(methylamino)-

Descripción general

Descripción

El hidróxido de hidrazinio, también conocido como hidrato de hidracina, es un compuesto químico con la fórmula N₂H₄·H₂O. Es un líquido aceitoso, incoloro, humeante y con un olor similar al amoníaco. Este compuesto es altamente reactivo y se utiliza en diversas aplicaciones industriales y científicas debido a sus fuertes propiedades reductoras .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El hidróxido de hidrazinio se puede sintetizar a través de varios métodos. Un método común implica la reacción de hipoclorito de sodio con amoníaco, seguida de la adición de un agente reductor como el hidróxido de sodio. Las condiciones de reacción generalmente requieren temperaturas y niveles de pH controlados para garantizar que se obtenga el producto deseado .

Métodos de producción industrial

En entornos industriales, el hidróxido de hidrazinio se produce utilizando el proceso Raschig, que implica la oxidación del amoníaco con hipoclorito de sodio en presencia de un catalizador. Este proceso se lleva a cabo en grandes reactores bajo condiciones controladas para maximizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

El hidróxido de hidrazinio experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar gas nitrógeno y agua.

Reducción: Actúa como un agente reductor en muchas reacciones químicas.

Sustitución: Puede participar en reacciones de sustitución para formar diferentes derivados de hidracina.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en reacciones con hidróxido de hidrazinio incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las condiciones de reacción varían según el producto deseado, pero a menudo implican temperaturas y niveles de pH controlados .

Principales productos formados

Los principales productos formados a partir de reacciones que involucran hidróxido de hidrazinio incluyen gas nitrógeno, agua y varios derivados de hidracina. Estos productos se utilizan en una amplia gama de aplicaciones, desde propulsores de cohetes hasta productos farmacéuticos .

Aplicaciones Científicas De Investigación

Overview

9,10-Anthracenedione, 1-bromo-4-(methylamino)- is a synthetic organic compound with the molecular formula C15H10BrNO2 and a molecular weight of 316.154 g/mol. This compound is primarily used in various scientific research applications due to its unique chemical properties and versatility in different analytical techniques.

Analytical Applications

One of the prominent applications of 9,10-Anthracenedione, 1-bromo-4-(methylamino)- is in analytical chemistry, particularly in high-performance liquid chromatography (HPLC).

HPLC Analysis

- Methodology: The compound can be effectively analyzed using reverse-phase HPLC methods. A typical mobile phase consists of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid can be substituted with formic acid.

- Column Types: Newcrom R1 HPLC columns are specifically designed for this analysis, providing low silanol activity which enhances separation efficiency. The use of smaller particle sizes (3 µm) allows for faster ultra-performance liquid chromatography (UPLC) applications, making the process scalable for preparative separation and isolation of impurities .

Biological Applications

Beyond analytical uses, this compound also shows potential in biological research.

Pharmacokinetics

Studies have indicated that 9,10-Anthracenedione derivatives may play a role in pharmacokinetics due to their ability to interact with biological molecules. This interaction can be crucial for drug development and understanding how compounds behave within biological systems .

Case Studies

Several case studies highlight the practical applications of this compound:

- Separation Techniques : Research demonstrated the effective separation of 9,10-Anthracenedione derivatives using optimized HPLC conditions. The study focused on improving the resolution and sensitivity of detection methods for pharmaceutical compounds .

- Drug Development : A study explored the potential of 9,10-Anthracenedione derivatives in developing new therapeutic agents. The findings suggested that modifications to the anthracene structure could lead to compounds with enhanced bioactivity and reduced toxicity .

Mecanismo De Acción

El mecanismo de acción del hidróxido de hidrazinio implica sus fuertes propiedades reductoras. Puede donar electrones a otras moléculas, reduciéndolas así. Esta propiedad lo hace útil en diversas reacciones químicas donde se requiere la reducción. Los objetivos moleculares y las vías implicadas dependen de la aplicación y las condiciones de reacción específicas .

Comparación Con Compuestos Similares

Compuestos similares

Amoníaco (NH₃): Un gas incoloro con un olor acre, utilizado como fertilizante y en la producción de diversos productos químicos.

Hidracina (N₂H₄): Un compuesto altamente reactivo utilizado como propulsor de cohetes y en la síntesis de productos farmacéuticos.

Hidroxilamina (NH₂OH): Un compuesto utilizado en la síntesis de oximas y como agente reductor en diversas reacciones químicas.

Singularidad

El hidróxido de hidrazinio es único debido a su combinación de fuertes propiedades reductoras y su capacidad para formar soluciones acuosas estables. Esto lo hace particularmente útil en aplicaciones donde se requieren ambas propiedades, como en la síntesis de ciertos productos farmacéuticos y en el tratamiento de agua industrial .

Actividad Biológica

9,10-Anthracenedione, 1-bromo-4-(methylamino)- (CAS No. 128-93-8), is a derivative of anthraquinone that has garnered attention for its diverse biological activities. This compound exhibits potential applications in medicinal chemistry, particularly in anticancer and antibacterial research. Its structure comprises a bromine atom and a methylamino group attached to the anthracene backbone, which influences its chemical reactivity and biological interactions.

The chemical formula for 9,10-Anthracenedione, 1-bromo-4-(methylamino)- is with a molecular weight of 316.15 g/mol. The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Melting Point | 195.5 °C |

| Boiling Point | 510.1 °C |

| Density | ~1.55 g/cm³ |

| Appearance | Yellow powder |

| Flash Point | 262.3 °C |

The biological activity of 9,10-Anthracenedione, 1-bromo-4-(methylamino)- can be attributed to its ability to interact with various molecular targets:

- DNA Intercalation : Studies indicate that anthraquinone derivatives can intercalate into DNA, leading to structural distortions that may inhibit replication and transcription processes .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through ROS generation, which can trigger apoptosis in cancer cells .

- Antimicrobial Activity : Its structure allows for interactions with bacterial membranes, potentially disrupting cellular integrity and function .

Anticancer Activity

Research has demonstrated that anthraquinone derivatives exhibit significant anticancer properties. For instance:

- In vitro Studies : Various studies have shown that 9,10-Anthracenedione derivatives can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7 . The mechanism often involves apoptosis induction through the activation of caspase pathways.

- Case Study : A study involving the compound's derivatives reported a dose-dependent cytotoxic effect on breast cancer cells with IC50 values ranging from 5 to 20 µM .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against several pathogens:

- Minimum Inhibitory Concentration (MIC) : The MIC values against Staphylococcus aureus and Escherichia coli were found to be as low as 0.0625 g/mL, indicating potent antibacterial activity .

- Mechanism : The antibacterial action is believed to result from membrane disruption and interference with metabolic processes within bacterial cells.

Research Findings

Several studies have investigated the biological activities of 9,10-Anthracenedione, 1-bromo-4-(methylamino)-:

- Anticancer Mechanisms : A study highlighted its ability to induce apoptosis in cancer cell lines via ROS generation and mitochondrial dysfunction .

- Antimicrobial Efficacy : Research demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics .

- Toxicity Studies : Safety assessments indicate moderate toxicity levels; however, further studies are required to fully understand the risk profile associated with therapeutic use .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 9,10-Anthracenedione, 1-bromo-4-(methylamino)-, and how do reaction conditions influence yield?

- Methodology : Bromination of anthracene derivatives is a critical step. For brominated anthracenediones, methods like electrophilic substitution using bromodimethylsulfonium bromide (BDMS) in dichloromethane (DCM) at room temperature can achieve high yields (~96%) with minimal side products . Subsequent introduction of the methylamino group may involve nucleophilic substitution of the bromine atom using methylamine under anhydrous conditions. Solvent choice (e.g., DCM vs. DMSO) significantly impacts reaction efficiency, as polar aprotic solvents stabilize intermediates .

- Key Data : Reaction times (~30 min), solvent screening results (DCM > acetonitrile/THF), and gram-scale reproducibility .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

- Methodology :

- NMR : Compare NMR shifts (e.g., aromatic protons at δ 8.60 and 7.66 ppm for brominated analogs) to confirm substitution patterns .

- XRD : Single-crystal X-ray diffraction (as in 9,10-dibromoanthracene studies) resolves bond angles and confirms bromine/methylamino positioning .

- HPLC/LC-MS : Quantify purity (>95%) and detect byproducts (e.g., di-substituted derivatives) .

Q. What safety protocols are critical when handling brominated anthracenediones?

- Guidelines :

- Hazard Mitigation : Use fume hoods due to HBr gas release during synthesis. Avoid skin/eye contact (classified as Skin/Irritant 2 and Eye Irritant 2) .

- Disposal : Follow aquatic toxicity protocols (H400/H410 classifications) to prevent environmental release .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace methylamino with hydroxyl or acetyloxy groups) to assess functional group contributions .

- Bioassays : Test derivatives against cancer cell lines (e.g., MTT assays) or microbial targets, referencing SAR frameworks for anthracenediones like emodin and alizarin .

Q. What computational tools can predict the compound’s reactivity in photodynamic therapy or charge-transfer applications?

- Methodology :

- DFT Calculations : Optimize geometry using Gaussian or ORCA to study HOMO-LUMO gaps and electron affinity, critical for photochemical applications .

- Molecular Docking : Simulate interactions with biological targets (e.g., DNA topoisomerases) to prioritize experimental testing .

Q. How can contradictory data in literature on anthracenedione toxicity be resolved for this derivative?

- Approach :

- Dose-Response Studies : Conduct in vitro/in vivo toxicity assays (e.g., zebrafish embryos for aquatic toxicity ) to establish safe thresholds.

- Mechanistic Studies : Use transcriptomics/proteomics to identify pathways affected by the compound, differentiating between on-target and off-target effects .

Q. What strategies improve the compound’s solubility for biomedical applications without compromising activity?

- Methodology :

- Prodrug Design : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at non-critical positions .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. Methodological Notes

- Synthesis Optimization : Reference solvent polarity tables (e.g., DCM’s dielectric constant = 8.93) for reaction design .

- Crystallography : Use APEX II CCD detectors with Mo Kα radiation (λ = 0.71073 Å) for high-resolution structures .

- Safety Compliance : Adopt ISO-certified protocols for waste management of halogenated aromatics .

Propiedades

IUPAC Name |

1-bromo-4-(methylamino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2/c1-17-11-7-6-10(16)12-13(11)15(19)9-5-3-2-4-8(9)14(12)18/h2-7,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPRUQZTMZETSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=C(C=C1)Br)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059590 | |

| Record name | 9,10-Anthracenedione, 1-bromo-4-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128-93-8 | |

| Record name | 1-Bromo-4-(methylamino)-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(methylamino)anthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 128-93-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-bromo-4-(methylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1-bromo-4-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(methylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Bromo-4-(methylamino)anthraquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNE5XB7QKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.